molecular formula C7H11ClF3NO2 B2927547 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride CAS No. 2253639-96-0

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride

Cat. No.: B2927547
CAS No.: 2253639-96-0
M. Wt: 233.62
InChI Key: PSOUGKRJBGJUPI-UHFFFAOYSA-N
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Description

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride is a synthetic compound with the molecular formula C7H10F3NO2·HCl It is known for its unique structural features, including a trifluoromethyl group attached to a cyclobutyl ring, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Amination: The amino group is introduced through a nucleophilic substitution reaction.

    Formation of the Acetic Acid Moiety: The acetic acid group is introduced through carboxylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or activation of specific pathways, depending on the target. The amino group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride
  • 2-Amino-2-[1-(trifluoromethyl)cyclobutanol]
  • 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid

Uniqueness

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride is unique due to its specific structural features, including the cyclobutyl ring and the trifluoromethyl group. These features impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(2-1-3-6)4(11)5(12)13;/h4H,1-3,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOUGKRJBGJUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(C(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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